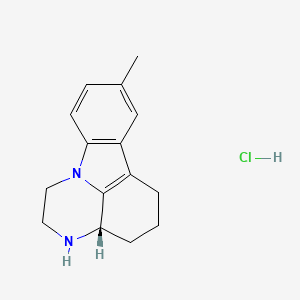

(-)-8-甲基-2,3,3a,4,5,6-六氢-1H-吡嗪并(3,2,1-jk)咔唑盐酸盐

描述

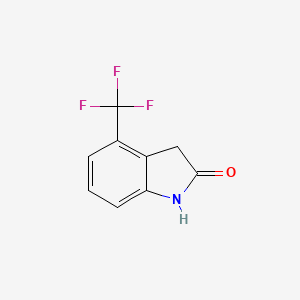

Indolo[3,2,1-jk]carbazole (ICz) and thienopyrrolo[3,2,1-jk]carbazole are rigid polyaromatic building blocks that have been used in the development of functional organic materials . They have been studied as core structures of green or blue multiresonance emitters .

Synthesis Analysis

The preparation of three regioisomeric thienopyrrolo[3,2,1-jk]carbazoles was achieved using a convenient C-H activation approach . The incorporation of thiophene into the triarylamine framework significantly impacted the molecular properties of the parent indolo[3,2,1-jk]carbazole scaffold .

Molecular Structure Analysis

The planarity and rigidity of the structure of ICz can strengthen the intermolecular interaction via molecular packing, facilitating the electron hopping mechanism between molecules and increasing electron mobility .

Chemical Reactions Analysis

The investigated thienopyrrolo[3,2,1-jk]carbazoles exhibited irreversible oxidation, as typically found for indolo[3,2,1-jk]carbazoles and 9H-carbazole derivatives, owing to the instability of the radical cations formed .

Physical And Chemical Properties Analysis

Dependent on the exact substitution pattern, the absorption onsets of the new materials are shifted towards slightly higher wavelengths compared to parent indolo[3,2,1-jk]carbazole, whereas the emission maxima of the sulfur derivatives is shifted from 375 to 410 nm .

科学研究应用

合成与抗抑郁应用

- 合成方法:已经开发出一种用于合成 8-甲基-2,3,3a,4,5,6-六氢-1H-吡嗪并(3,2,1-jk)咔唑盐酸盐(称为吡拉西多)的新型简单实验室方法。该合成涉及在乙酸中 α-溴乙醛二丁基缩醛、乙酸铵和 1,2,3,4-四氢-6-甲基-1-酮咔唑的反应,然后用硼氢化钠还原 (Grinev、Krichevskii 和 Romanova,1983 年)。

- 抗抑郁作用:该化合物表现出抗抑郁药典型的药理作用。临床试验表明其作为抗抑郁药的有效性 (Mashkovsky 和 Andrejeva,1981 年)。

药理特性

- 药理特性:该化合物的另一个名称是匹林多,已在各种动物模型中得到表征。其作用机制包括拮抗利血平的抑制作用,并增强苯丙胺和 L-多巴的中枢作用 (Martorana、Schindler 和 Nitz,1985 年)。

- 单胺氧化酶抑制:该化合物及其类似物已被证明可以抑制单胺氧化酶 A (MAO-A) 和 B (MAO-B),这些是抑郁症治疗中的重要靶点。这种抑制作用已通过 3D-QSAR 和 CoMFA 分析得到证实 (Medvedev 等人,1998 年)。

其他研究和应用

- 抗结核活性:研究发现,该化合物的另一个名称吡拉西多在体外抑制结核分枝杆菌的生长。这表明在开发抗结核药物方面具有潜在应用 (Filitis 等人,1986 年)。

- 分析方法:已经开发出使用高效液相色谱法测定血浆和尿液中匹林多的分析方法,有助于药代动力学研究 (Ostrowski 等人,1984 年)。

作用机制

未来方向

The development of rigid polyaromatic building blocks for narrowband violet fluorophores has received tremendous attention . The strategic implementation of ICz subunits into polycyclic heteroaromatics is proposed, making use of not only the multi-resonance for narrowband emission but also the enhanced electronic coupling of para-positioned nitrogen atoms to narrow energy gaps .

属性

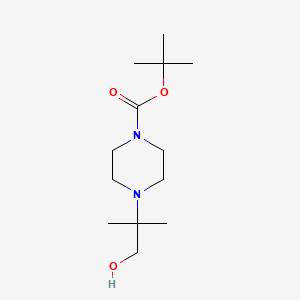

IUPAC Name |

(5S)-12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H/t13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFOOCLGAAEVIF-ZOWNYOTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N3CCN[C@@H]4C3=C2CCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932627 | |

| Record name | 8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino(3,2,1-jk)carbazole hydrochloride | |

CAS RN |

145511-51-9 | |

| Record name | 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-8-methyl-, hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145511519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Thiophen-2-yl)ethyl]guanidine](/img/structure/B3060862.png)

![3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid](/img/structure/B3060864.png)

![2-Hydrazino-8-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B3060868.png)

![Tert-butyl 6-bromo-2H-pyrido[3,2-B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B3060879.png)

![1H-Pyrazol-5-ol, 4,4'-[(4-nitrophenyl)methylene]bis[3-methyl-1-phenyl-](/img/structure/B3060880.png)